molecular formula C21H30ClNO3 B217880 alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl CAS No. 101710-88-7

alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl

Cat. No. B217880
CAS RN: 101710-88-7
M. Wt: 379.9 g/mol
InChI Key: UGBNZJIOJOHWSG-UHFFFAOYSA-N
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Description

Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, in recent years, it has also been studied for its potential therapeutic applications.

Scientific Research Applications

MDPV has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of drug addiction and withdrawal.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced. The increased levels of dopamine and norepinephrine are thought to be responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, hyperreflexia, and seizures. It has also been shown to produce rewarding effects in animal models, indicating its potential for abuse.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and toxicity limit its usefulness in certain types of experiments.

Future Directions

Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration routes for these applications. Additionally, research should be conducted to better understand the mechanisms underlying MDPV's effects on neurotransmitter systems and its potential for abuse and toxicity.

Synthesis Methods

MDPV is synthesized through a multi-step process involving the reaction of alpha-cyclopentylmandelic acid with 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid, followed by esterification with ethanol and hydrochloric acid. The final product is a white crystalline powder that is soluble in water.

properties

CAS RN

101710-88-7

Product Name

alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl

Molecular Formula

C21H30ClNO3

Molecular Weight

379.9 g/mol

IUPAC Name

2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C21H29NO3.ClH/c1-22-14-11-17(12-15-22)13-16-25-20(23)21(24,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,11,19,24H,5-6,9-10,12-16H2,1H3;1H

InChI Key

UGBNZJIOJOHWSG-UHFFFAOYSA-N

SMILES

C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-]

Canonical SMILES

C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-]

synonyms

2-(1-methyl-5,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopentyl-2-hydroxy- 2-phenyl-acetate chloride

Origin of Product

United States

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